ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16316340
InChI: InChI=1S/C23H21N3O3S/c1-2-29-22(28)13-18-15-30-23(24-18)25-21(27)14-26-19-11-7-6-10-17(19)12-20(26)16-8-4-3-5-9-16/h3-12,15H,2,13-14H2,1H3,(H,24,25,27)
SMILES:
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5 g/mol

ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC16316340

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C23H21N3O3S
Molecular Weight 419.5 g/mol
IUPAC Name ethyl 2-[2-[[2-(2-phenylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C23H21N3O3S/c1-2-29-22(28)13-18-15-30-23(24-18)25-21(27)14-26-19-11-7-6-10-17(19)12-20(26)16-8-4-3-5-9-16/h3-12,15H,2,13-14H2,1H3,(H,24,25,27)
Standard InChI Key AGBMJEJNRYNCDI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s structure integrates three key moieties:

  • A thiazole ring at position 4, substituted with an ethyl acetate group.

  • An indole scaffold at position 2, functionalized with a phenyl group.

  • An acetylated amino linker bridging the thiazole and indole units.

This hybrid design capitalizes on the bioactivity of both indole (e.g., receptor modulation) and thiazole (e.g., enzyme inhibition) systems . The IUPAC name, ethyl 2-[2-[[2-(2-phenylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate, reflects this connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₂H₂₁N₃O₃S
Molecular Weight419.5 g/mol
Canonical SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, ethanol
LogP (Octanol-Water)3.8 (estimated)

The Standard InChIKey (AGBMJEJNRYNCDI-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.

Synthesis and Optimization Strategies

Multicomponent Domino Reactions

Wang et al. (2024) demonstrated a three-component reaction using 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol under acetic acid catalysis . This method achieves high atom economy (82% yield) with water as the sole byproduct, ideal for scalable synthesis .

Continuous Flow Microreactor Synthesis

Ley et al. (2007) pioneered a tandem continuous flow approach combining Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis . This method reduces reaction times to <15 minutes and improves yields (38%–82%) by minimizing intermediate degradation .

Table 2: Comparative Analysis of Synthesis Methods

ParameterMulticomponent Reaction Continuous Flow
Reaction Time8–12 hours<15 minutes
Yield75%–82%38%–82%
ByproductsWaterTrace organic waste
ScalabilityModerateHigh

Biological Activities and Mechanisms

Antimicrobial Activity

The thiazole moiety disrupts microbial cell wall synthesis via penicillin-binding protein (PBP) inhibition, while the indole unit interferes with nucleic acid replication . In vitro assays against Staphylococcus aureus and Escherichia coli showed MIC values of 8–16 µg/mL, comparable to ciprofloxacin .

Pharmaceutical Development Challenges

Stability Profiling

The compound exhibits pH-dependent degradation, with maximum stability at pH 6.5–7.5. Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days, supporting its use in solid dosage forms.

Solubility Enhancement

Due to its hydrophobic nature (LogP = 3.8), formulation strategies like nanocrystal dispersion or cyclodextrin complexation are under investigation. A 1:2 molar ratio with hydroxypropyl-β-cyclodextrin increased aqueous solubility by 15-fold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator